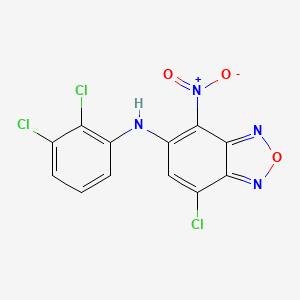
7-chloro-N-(2,3-dichlorophenyl)-4-nitro-2,1,3-benzoxadiazol-5-amine
説明
7-chloro-N-(2,3-dichlorophenyl)-4-nitro-2,1,3-benzoxadiazol-5-amine, also known as DBD, is a synthetic compound that belongs to the class of benzoxadiazole derivatives. This compound has gained significant attention from the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and material science.
作用機序
The mechanism of action of 7-chloro-N-(2,3-dichlorophenyl)-4-nitro-2,1,3-benzoxadiazol-5-amine is not fully understood; however, it has been proposed that it induces cell death through the activation of apoptosis. This compound has been found to upregulate the expression of pro-apoptotic proteins, such as Bax, and downregulate the expression of anti-apoptotic proteins, such as Bcl-2. Additionally, this compound has been found to inhibit the activity of NF-kB, a transcription factor that regulates cell survival and proliferation.
Biochemical and Physiological Effects
This compound has been found to exhibit a range of biochemical and physiological effects. It has been found to induce cell death through the activation of apoptosis, inhibit cell proliferation, and inhibit the formation of amyloid-beta plaques. Additionally, this compound has been found to exhibit excellent photoluminescence properties, making it a potential candidate for optoelectronic devices.
実験室実験の利点と制限
One of the main advantages of using 7-chloro-N-(2,3-dichlorophenyl)-4-nitro-2,1,3-benzoxadiazol-5-amine in lab experiments is its potent anticancer activity. This compound has been found to exhibit potent activity against various cancer cell lines, making it a potential candidate for the development of anticancer drugs. Additionally, this compound exhibits excellent photoluminescence properties, making it a potential candidate for optoelectronic devices. However, one of the limitations of using this compound in lab experiments is that its mechanism of action is not fully understood, which makes it difficult to optimize its activity.
将来の方向性
There are several future directions for the research on 7-chloro-N-(2,3-dichlorophenyl)-4-nitro-2,1,3-benzoxadiazol-5-amine. One of the potential future directions is the development of this compound-based anticancer drugs. This compound has been found to exhibit potent anticancer activity, making it a potential candidate for the development of anticancer drugs. Additionally, further studies are needed to fully understand the mechanism of action of this compound, which will help optimize its activity. Finally, this compound has shown promising results in the treatment of Alzheimer's disease, and further studies are needed to explore its potential applications in this field.
科学的研究の応用
7-chloro-N-(2,3-dichlorophenyl)-4-nitro-2,1,3-benzoxadiazol-5-amine has been extensively studied for its potential applications in medicinal chemistry. It has been found to exhibit potent anticancer activity against various cancer cell lines, including breast, lung, and prostate cancer. This compound induces cell death through the activation of apoptosis and inhibition of cell proliferation. Additionally, this compound has shown promising results in the treatment of Alzheimer's disease, as it inhibits the formation of amyloid-beta plaques, which are known to be a hallmark of the disease. This compound has also been studied for its potential applications in material science, as it exhibits excellent photoluminescence properties, making it a potential candidate for optoelectronic devices.
特性
IUPAC Name |
7-chloro-N-(2,3-dichlorophenyl)-4-nitro-2,1,3-benzoxadiazol-5-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H5Cl3N4O3/c13-5-2-1-3-7(9(5)15)16-8-4-6(14)10-11(18-22-17-10)12(8)19(20)21/h1-4,16H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLUFQIXKYZZNBM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)Cl)NC2=C(C3=NON=C3C(=C2)Cl)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H5Cl3N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-(ethoxymethyl)-N-(2-ethyl-6-methylphenyl)-2-{2-[(4-methoxyphenoxy)methyl]-1H-benzimidazol-1-yl}acetamide](/img/structure/B3955202.png)
![3,5-dimethoxy-N-{[(2-methyl-4-nitrophenyl)amino]carbonothioyl}benzamide](/img/structure/B3955205.png)
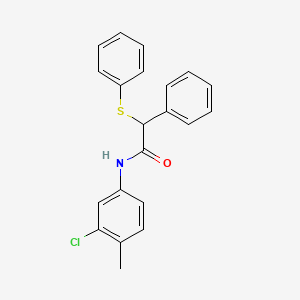
![ethyl N-[(5-{4-[(3-hydroxyphenyl)amino]-1-phthalazinyl}-2-methylphenyl)sulfonyl]glycinate](/img/structure/B3955220.png)
![N-(5-isobutyl-1,3,4-thiadiazol-2-yl)-3-[5-(4-methylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanamide](/img/structure/B3955222.png)
![2-[(2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl)amino]ethyl 2,3-dihydro-1,4-benzodioxine-2-carboxylate](/img/structure/B3955229.png)
![2-(8-methoxy-4,4-dimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)-2-oxoethyl 1-piperidinecarbodithioate](/img/structure/B3955242.png)
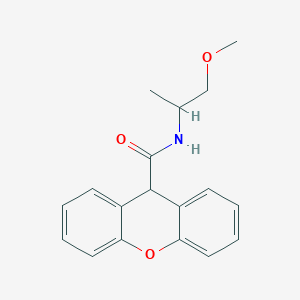
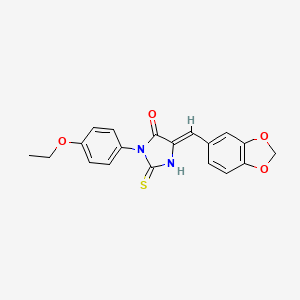
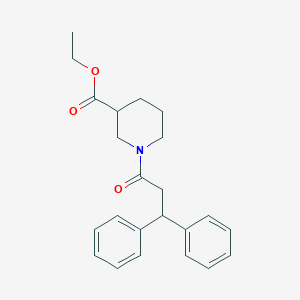
![2-{4-[(6-chloropyridin-3-yl)methyl]piperazin-1-yl}-N-methylpyrimidin-4-amine](/img/structure/B3955302.png)
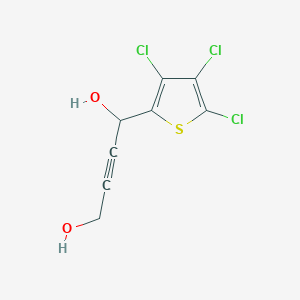
![methyl 4-(1,3-dimethyl-2,4,6-trioxo-2,3,4,5,6,11-hexahydro-1H-indeno[2',1':5,6]pyrido[2,3-d]pyrimidin-5-yl)benzoate](/img/structure/B3955320.png)
![2-[5-(4-bromophenyl)-4,5-dihydro-1H-pyrazol-3-yl]-4-chlorophenol](/img/structure/B3955327.png)